2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1165935-84-1) is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds. Its structure features a phenyl ring substituted with chlorine (para) and fluorine (ortho) groups, combined with a pinacol boronate moiety. This compound is critical in pharmaceutical and materials science research due to its stability and reactivity under catalytic conditions .
Properties
IUPAC Name |
2-(4-chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLFDORGMUSYHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloro-2,6-difluorophenylboronic Acid
The arylboronic acid precursor is synthesized via Miyaura borylation, a palladium-catalyzed reaction between an aryl halide and bis(pinacolato)diboron. For example:
Reaction Conditions
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Substrate : 1-Bromo-4-chloro-2,6-difluorobenzene
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Catalyst : Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0))
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Ligand : Tricyclohexylphosphine (PCy₃)
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Base : Potassium acetate (KOAc)
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Solvent : 1,4-Dioxane
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Temperature : 120°C (microwave irradiation)
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Time : 30 minutes
Procedure :
A mixture of 1-bromo-4-chloro-2,6-difluorobenzene (10 mmol), bis(pinacolato)diboron (12 mmol), Pd(dba)₂ (0.05 equiv), PCy₃ (0.07 equiv), and KOAc (15 mmol) in 1,4-dioxane is heated under microwave irradiation. The crude product is purified via silica gel chromatography to yield 4-chloro-2,6-difluorophenylboronic acid.
Esterification with Pinacol
The boronic acid is converted to the dioxaborolane ester by reacting with pinacol under dehydrating conditions:
Reaction Conditions
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Molar Ratio : 1:1.05 (boronic acid : pinacol)
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Dehydrating Agent : Magnesium sulfate (MgSO₄)
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Solvent : Dichloromethane (DCM)
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Temperature : Room temperature
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Time : 16 hours
Procedure :
4-Chloro-2,6-difluorophenylboronic acid (10 mmol) is dissolved in anhydrous DCM, followed by the addition of pinacol (10.5 mmol) and MgSO₄ (10 mmol). The mixture is stirred under argon until esterification is complete. Filtration through Celite and solvent evaporation yields the crude product, which is recrystallized from hexane to afford pure this compound.
Table 1. Key Reaction Parameters and Yields
| Step | Catalyst/Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Miyaura Borylation | Pd(dba)₂, PCy₃ | 1,4-Dioxane | 120°C | 30 min | 85–90% |
| Pinacol Esterification | Pinacol, MgSO₄ | DCM | RT | 16 h | 92–95% |
Alternative Synthetic Routes
Direct Halogen Exchange from Analogous Dioxaborolanes
A halogen-exchange strategy can be employed using 2-(2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material. Chlorination is achieved via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide (NCS) in the presence of Lewis acids like FeCl₃:
Reaction Conditions
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Chlorinating Agent : NCS (1.1 equiv)
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Catalyst : FeCl₃ (0.1 equiv)
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Solvent : Acetonitrile
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Temperature : 60°C
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Time : 4 hours
This method avoids the need for intermediate boronic acid isolation but requires stringent control over regioselectivity to ensure chlorination at the para position.
Continuous Flow Synthesis
Industrial-scale production may utilize continuous flow reactors to enhance efficiency. For example:
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Setup : Two-reactor system with in-line purification
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Reagents : Aryl halide, bis(pinacolato)diboron, Pd catalyst
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Residence Time : 20 minutes per reactor
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Output : >90% conversion with 85% isolated yield
Flow chemistry minimizes side reactions and improves heat management, making it suitable for large-scale manufacturing.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., 1,4-dioxane, THF) are preferred for Miyaura borylation due to their ability to solubilize palladium complexes. In contrast, nonpolar solvents (e.g., DCM) are optimal for esterification to drive dehydration.
Catalyst Loading Reduction
Recent studies show that Pd nanoparticles immobilized on mesoporous silica (Pd@SiO₂) reduce catalyst loading to 0.01 equiv while maintaining >90% yield, lowering production costs.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing Miyaura borylation time from 12 hours to 30 minutes. This method is particularly effective for halogenated substrates prone to decomposition under prolonged heating.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) typically shows ≥99% purity. Residual palladium is quantified via ICP-MS and must be <10 ppm for pharmaceutical applications.
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Substitution: The chlorine atom in the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, are used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Substituted Phenyl Compounds: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Employed in the preparation of polymers and advanced materials.
Chemical Biology: Utilized in the development of probes and sensors for biological studies.
Catalysis: Acts as a reagent in various catalytic processes to form complex molecules.
Mechanism of Action
The mechanism by which 2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role as a boron-containing reagent in chemical reactions. The boron atom can form stable complexes with various substrates, facilitating the formation of new chemical bonds. In Suzuki-Miyaura cross-coupling reactions, the boron atom interacts with the palladium catalyst to form a reactive intermediate that undergoes transmetalation and reductive elimination to form the desired product.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Arylborolanes
Research Findings and Key Data
- Yield Efficiency : The dichloro-dimethoxy analog (2,6-diCl, 3,5-diOCH₃) achieved a 92% yield in synthesis, outperforming brominated analogs, which often require delicate handling .
- Biological Activity : Fluorine and chlorine substituents enhance metabolic stability in drug candidates, as seen in the target compound’s use in selpercatinib .
- Catalytic Compatibility : Palladium catalysts (e.g., Pd(dppf)Cl₂) are universally effective for these borolanes, but ligand choice varies with substituent electronics .
Biological Activity
2-(4-Chloro-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and agricultural sciences. This article reviews its biological activity based on diverse sources, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure features a boron atom bonded to a dioxaborolane ring and a chloro-difluorophenyl group. This unique arrangement contributes to its reactivity and biological properties.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Boron compounds often act as enzyme inhibitors. The specific interactions of this compound with target enzymes need further elucidation but may involve binding to active sites or altering enzyme conformation.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens. The presence of the difluorophenyl group enhances lipophilicity, potentially improving membrane penetration.
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's ability to inhibit the growth of Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against bacterial infections .
- Cytotoxicity in Cancer Research : In vitro assays demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., HeLa cells). The mechanism appears to involve oxidative stress pathways leading to cell death. Further investigation is required to establish its selectivity and potential for clinical use .
Research Findings
Recent research has focused on the synthetic methodologies for producing this compound and exploring its biological applications:
- Synthesis : The compound can be synthesized via a reaction involving 2-bromo-2,2-difluoroacetamides and aryl boronic acids under copper-catalyzed conditions. This method allows for scalability and modification of substituents to enhance biological activity .
- Biological Screening : Ongoing studies aim to screen various derivatives of this compound to identify more potent analogs with improved bioactivity profiles.
Q & A
Q. Basic
- NMR : NMR typically shows a peak near δ 30–35 ppm for dioxaborolanes. NMR confirms fluorine substitution patterns (e.g., para-chloro and ortho-fluorine coupling) .
- X-ray crystallography : Single-crystal studies (e.g., Acta Crystallographica data) reveal bond lengths (B–O ≈ 1.36 Å) and dihedral angles between the aryl ring and dioxaborolane, critical for confirming steric effects .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular ion peaks matching (MW: 294.51 g/mol) .
What methodologies are recommended for assessing the stability and storage conditions of this compound?
Q. Basic
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>150°C for most dioxaborolanes).
- Moisture sensitivity : Store under argon at –20°C to prevent hydrolysis. Stability tests in DMSO-d₆ or CDCl₃ over 24 hours can detect boronic acid formation via NMR .
- Impurity profiling : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products like 4-chloro-2,6-difluorophenylboronic acid .
How do the electronic and steric effects of the 4-chloro-2,6-difluorophenyl group influence Suzuki-Miyaura coupling efficiency?
Q. Advanced
- Electron-withdrawing effects : The Cl and F substituents enhance electrophilicity of the arylboron moiety, accelerating transmetalation but potentially increasing protodeboronation side reactions.
- Steric hindrance : Ortho-fluorine groups create a congested environment, requiring bulky ligands (e.g., XPhos) to stabilize the Pd intermediate.
- Case study : Coupling with electron-rich aryl halides (e.g., 4-methoxyphenyl bromide) achieves >80% yield in toluene/water (3:1) with K₂CO₃ as base .
What theoretical frameworks explain the reactivity of this compound in cross-coupling reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculates transition-state energies for transmetalation steps, revealing how Cl/F substitution lowers the activation barrier compared to non-halogenated analogs.
- Hammett parameters : The σₚ values of Cl (+0.23) and F (+0.06) correlate with reaction rates in electronic effect studies .
- Mechanistic studies : In situ NMR monitors fluoride release during coupling, linking reactivity to boronate intermediate stability .
How can contradictions in reported catalytic efficiencies for this compound be resolved?
Advanced
Discrepancies often arise from:
- Catalyst loading : Lower Pd concentrations (<1 mol%) may underrepresent turnover numbers.
- Solvent polarity : Polar aprotic solvents (DMF) favor protodeboronation, whereas toluene minimizes it.
- Statistical analysis : Multivariate regression models (e.g., DoE) isolate variables like temperature and base strength, reconciling divergent literature results .
What advanced applications does this compound have in materials science or medicinal chemistry?
Q. Advanced
- Polymer synthesis : As a monomer in conjugated polymers (e.g., OLEDs), its halogenated aryl group enhances electron transport properties.
- Proteolysis-targeting chimeras (PROTACs) : Serves as a boronic acid warhead for E3 ligase binding, enabling targeted protein degradation. Stability in physiological buffers (pH 7.4) is critical for bioavailability .
How does this compound compare to its bromo or methoxy analogs in reactivity and stability?
Q. Advanced
- Reactivity : The 4-chloro derivative reacts slower than the 4-bromo analog (BD298134) in Pd-catalyzed couplings due to weaker C–Cl bond activation.
- Stability : Methoxy-substituted dioxaborolanes (e.g., 2-methoxy derivatives) hydrolyze faster in aqueous media, as shown by comparative kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
